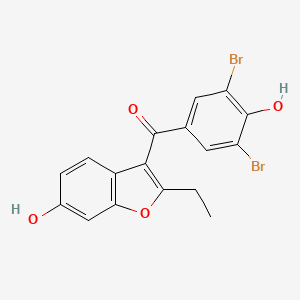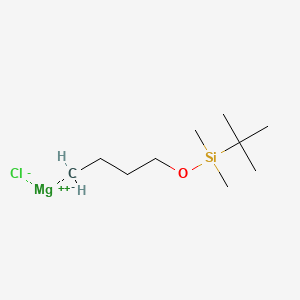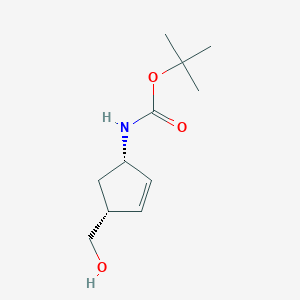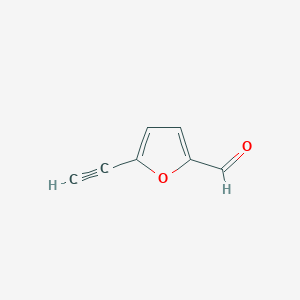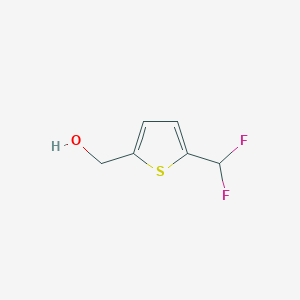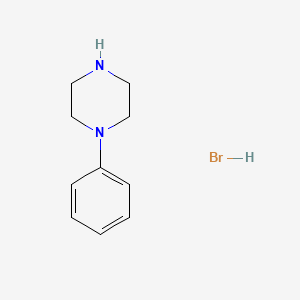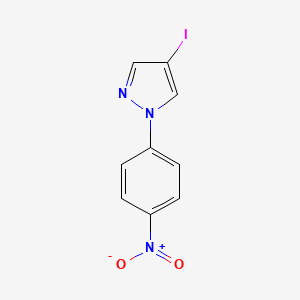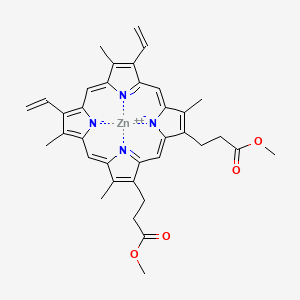
Zn (II) Protoporphyrin IX dimethyl ester
概要
説明
Zinc (II) Protoporphyrin IX dimethyl ester: is a derivative of Protoporphyrin IX, a crucial compound in biological systems. Protoporphyrin IX is a precursor to essential prosthetic groups such as heme, cytochrome c, and chlorophylls . The zinc (II) complex of Protoporphyrin IX dimethyl ester is known for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Zinc (II) Protoporphyrin IX dimethyl ester typically involves the metalation of Protoporphyrin IX dimethyl ester with zinc ions. The process can be carried out by dissolving Protoporphyrin IX dimethyl ester in a suitable solvent such as chloroform or methanol and then adding a zinc salt, such as zinc acetate, under controlled conditions .
Industrial Production Methods: Industrial production methods for Zinc (II) Protoporphyrin IX dimethyl ester are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield .
化学反応の分析
Types of Reactions: Zinc (II) Protoporphyrin IX dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion.
Substitution: The compound can undergo substitution reactions where ligands attached to the zinc ion are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated using various ligands and solvents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state complexes .
科学的研究の応用
Chemistry: Zinc (II) Protoporphyrin IX dimethyl ester is used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it effective in targeting cancer cells .
Biology: In biological research, the compound is used to study the role of metalloporphyrins in various biochemical pathways. It serves as a model compound to investigate the interactions between metalloporphyrins and proteins .
Medicine: The compound’s photosensitizing properties are exploited in medical applications, particularly in the treatment of certain types of cancer. It is also used in diagnostic assays to study heme metabolism and related disorders .
Industry: In industrial applications, Zinc (II) Protoporphyrin IX dimethyl ester is used in the development of sensors and catalysts. Its unique chemical properties make it suitable for various catalytic processes and sensor technologies .
作用機序
Mechanism of Action: Zinc (II) Protoporphyrin IX dimethyl ester exerts its effects primarily through its ability to interact with light and generate reactive oxygen species. Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis in cancer cells .
Molecular Targets and Pathways: The primary molecular targets of Zinc (II) Protoporphyrin IX dimethyl ester are cellular components such as proteins, lipids, and nucleic acids. The generated reactive oxygen species can cause oxidative damage to these targets, leading to cell death. The compound also interacts with various enzymes and proteins involved in heme metabolism and oxidative stress response .
類似化合物との比較
- Iron (III) Protoporphyrin IX (Heme)
- Magnesium Protoporphyrin IX
- Cobalt Protoporphyrin IX
- Copper Protoporphyrin IX
- Nickel Protoporphyrin IX
特性
IUPAC Name |
zinc;methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O4.Zn/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUJRSHGJJEZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


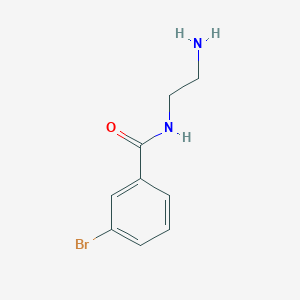
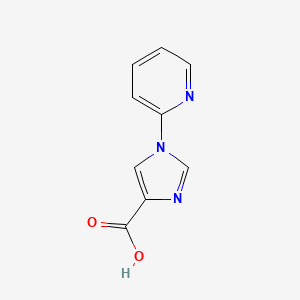
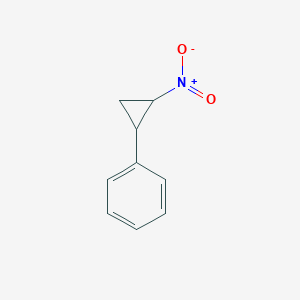
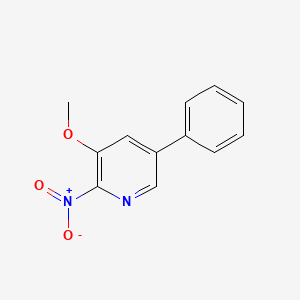
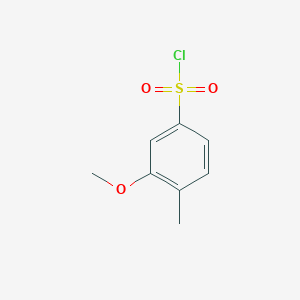
![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
